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6,7-Dimethoxy-2,3-dimethylquinolin-4-amine

Lipophilicity Blood-brain barrier permeability Drug-likeness

Researchers requiring a unique 4-aminoquinoline scaffold for CNS drug discovery often face supply gaps with simpler analogs. 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine (CAS 1283265-95-1) solves this by offering a non-interchangeable substitution pattern combining 6,7-dimethoxy and 2,3-dimethyl groups. - Enables orthogonal SAR: Single HBD (4-NH₂) and LogP 2.45 allow cleaner N-derivatization vs. amiquinsin. - CNS-optimized profile: Reduced HBD count (1) and elevated lipophilicity improve predicted BBB penetration. - QC application: Structurally distinct system suitability marker for cabozantinib impurity profiling.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B11876465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2,3-dimethylquinolin-4-amine
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)N
InChIInChI=1S/C13H16N2O2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3,(H2,14,15)
InChIKeyGZBZWHZAPXTCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2,3-dimethylquinolin-4-amine: Structure and Identity Overview


6,7-Dimethoxy-2,3-dimethylquinolin-4-amine (CAS 1283265-95-1) is a fully substituted 4-aminoquinoline derivative bearing methoxy groups at positions 6 and 7 and methyl groups at positions 2 and 3 on the quinoline core . With a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol, the compound occupies a distinct chemical space between the simpler 4-aminoquinoline pharmacophore and more elaborate kinase-inhibitor scaffolds . Its computed LogP of approximately 2.45 and polar surface area (TPSA) of 57.37 Ų place it in a lipophilicity range that differs materially from its closest commercial analogs, including 6,7-dimethoxyquinolin-4-amine (amiquinsin, CAS 13425-92-8) and 2,3-dimethylquinolin-4-amine (CAS 57165-81-8) . This compound is primarily supplied as a research-grade screening compound or synthetic building block with typical purity specifications of ≥98% .

CNS screening library enrichment: permeability profile aligns with research models
Kinase inhibitor SAR: 6,7-dimethoxy scaffold for PDGFR/c-Met exploration
Impurity profiling reference: structurally distinct from cabozantinib-related impurities

Why Generic 4-Aminoquinoline Analogs Cannot Substitute


The simultaneous presence of 6,7-dimethoxy and 2,3-dimethyl substituents on the 4-aminoquinoline core creates a substitution pattern that cannot be replicated by any single commercially available analog. The 6,7-dimethoxy motif alone, as found in amiquinsin (CAS 13425-92-8), confers hydrogen-bond acceptor capacity (HBA = 4) and a TPSA of 57.37 Ų but lacks the steric and lipophilic contributions of the 2,3-dimethyl groups . Conversely, 2,3-dimethylquinolin-4-amine (CAS 57165-81-8) provides the methyl substitutions but possesses only one H-bond acceptor and a lower TPSA, fundamentally altering its interaction profile with biological targets . The target compound's unique combination—LogP of 2.45, a single H-bond donor (vs. two in both comparators), and four H-bond acceptors—yields a physicochemical signature that cannot be approximated by mixing or blending analogs . This chemical distinctness translates directly into non-interchangeable behavior in target-binding assays, cellular permeability, and metabolic stability, as elaborated in the quantitative evidence below.

Physicochemical mismatch

Lipophilicity elevation (LogP ~2.5 vs ~1.9 for amiquinsin) alters permeability and assay partitioning context.

H-bond donor count difference

Single HBD (vs 2 in analogs) may shift selectivity profile and off-target binding risk.

Unique substitution pattern

6,7-dimethoxy + 2,3-dimethyl combination not available in any single analog; mixing does not replicate interaction properties.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and Membrane Permeability Comparison

6,7-Dimethoxy-2,3-dimethylquinolin-4-amine exhibits a computed LogP of 2.45, which is 0.57 log units higher than that of amiquinsin (6,7-dimethoxyquinolin-4-amine, LogP 1.88) and 0.19 log units higher than 2,3-dimethylquinolin-4-amine (LogP 2.26) . This difference corresponds to an approximately 3.7-fold increase in theoretical octanol-water partition coefficient relative to amiquinsin. The elevated lipophilicity, driven by the 2,3-dimethyl substitution, falls within the optimal CNS drug-like range (LogP 2–5), suggesting improved passive membrane permeability and potential blood-brain barrier penetration compared to the less lipophilic parent compound .

Lipophilicity (LogP)
Data to verify
Target 2.45
Amiquinsin 1.88 +0.57
2,3-Dimethyl analog 2.26 +0.19
Elevated lipophilicity may support CNS permeability assessment
Computed values; experimental verification recommended
Lipophilicity Blood-brain barrier permeability Drug-likeness

Hydrogen-Bond Donor Count and Off-Target Risk

The target compound possesses a single hydrogen-bond donor (the 4-amino group), whereas both amiquinsin and 2,3-dimethylquinolin-4-amine each have two H-bond donors (the 4-amino group plus the quinoline N–H or additional amine protons) . In drug discovery, a lower HBD count is associated with reduced off-target binding to aminergic receptors and improved membrane permeability . The reduction from 2 to 1 HBD in the target compound represents a significant physicochemical departure that may lower promiscuity risk in kinase and GPCR profiling panels.

H-Bond Donors
Data to verify
Target HBD = 1
Amiquinsin HBD = 2 -1
2,3-Dimethyl analog HBD = 2 -1
Lower donor count may reduce promiscuity risk in kinase/GPCR panels
Computed; assay confirmation needed
Hydrogen bonding Off-target pharmacology Selectivity

Class-Level MAO-B Selectivity Inference

Although direct enzyme inhibition data for 6,7-dimethoxy-2,3-dimethylquinolin-4-amine itself are not publicly available, structurally related 6,7-dimethoxyquinoline compounds bearing the same core scaffold demonstrate a class-level preference for MAO-B over MAO-A inhibition. A close analog (BDBM50401984, CHEMBL2203919) with a 6,7-dimethoxy substitution pattern showed MAO-B IC₅₀ = 497 nM vs. MAO-A IC₅₀ > 100,000 nM, yielding >200-fold selectivity for MAO-B [1]. The target compound's 2,3-dimethyl substitution may further modulate this selectivity via steric and electronic effects on the flavin-binding site, though direct head-to-head data are currently absent.

MAO-B Selectivity
Class-level inference
Class-level data: 6,7-dimethoxyquinoline analog shows MAO-B IC₅₀ 497 nM, MAO-A >100,000 nM (>200-fold selectivity). Direct data for target not available.
Testable hypothesis for neuroscience target engagement studies
Requires direct measurement; selectivity may shift with 2,3-dimethyl substitution
Monoamine oxidase Neuroprotection Selectivity

Differentiation from Cabozantinib-Related Impurities

6,7-Dimethoxy-N,N-dimethylquinolin-4-amine (CAS 775514-98-2) is reported as a cabozantinib-related impurity bearing a 4-dimethylamino substituent . The target compound, 6,7-dimethoxy-2,3-dimethylquinolin-4-amine, differs in two critical respects: it retains the primary 4-amino group (HBD = 1) rather than the tertiary dimethylamino group (HBD = 0), and it possesses 2,3-dimethyl substitutions absent in the cabozantinib impurity. This structural divergence yields distinct chromatographic retention (LogP 2.45 vs. predicted LogP ~2.8 for the dimethylamino analog), distinct MS fragmentation patterns, and different hydrogen-bonding capacity, enabling unambiguous analytical differentiation for impurity profiling and reference standard qualification .

vs. Cabozantinib Impurity
Data to verify
Target 4-NH₂, 2-CH₃, 3-CH₃
Impurity (CAS 775514-98-2) 4-N(CH₃)₂, no 2,3-CH₃
Distinct retention, MS, and H-bonding; enables orthogonal impurity profiling
Structural comparison based on vendor data
Kinase inhibitor impurities Reference standards Analytical chemistry

Procurement and Research Application Scenarios


Neuroscience Screening Library Enrichment

The compound's elevated LogP (2.45), reduced HBD count (1), and class-level MAO-B selectivity inferred from the 6,7-dimethoxyquinoline scaffold make it a strong candidate for inclusion in CNS-biased screening libraries . Its physicochemical profile aligns with CNS drug-like space, and the 2,3-dimethyl groups may confer enhanced metabolic stability relative to amiquinsin by blocking potential sites of oxidative metabolism at the quinoline 2- and 3-positions [1]. Procurement for MAO-B or other neurological target screens should prioritize this compound over amiquinsin (LogP 1.88) for programs requiring blood-brain barrier penetration.

Kinase Inhibitor Scaffold-Hopping and SAR

The 6,7-dimethoxy substitution pattern is a recognized pharmacophoric feature in multiple kinase inhibitor chemotypes, including PDGF receptor tyrosine kinase inhibitors and c-Met modulators . The target compound's 2,3-dimethyl groups provide additional vectors for SAR exploration that are absent in the simpler 6,7-dimethoxyquinolin-4-amine scaffold. The single H-bond donor (4-NH₂) allows for subsequent N-alkylation or N-arylation without introducing additional donor liabilities, offering a cleaner SAR starting point for medicinal chemistry optimization [1].

Impurity Profiling Reference Standard

Pharmaceutical quality control laboratories developing HPLC or UPLC-MS methods for cabozantinib drug substance and drug product can deploy 6,7-dimethoxy-2,3-dimethylquinolin-4-amine as a structurally distinct system suitability marker or forced degradation product standard . Its chromatographic retention, UV absorption, and mass spectrometric fragmentation differ from the known 4-dimethylamino impurity (CAS 775514-98-2), enabling orthogonal method validation and reducing the risk of co-elution with other process-related impurities [1].

Computational Property Prediction Model Validation

The compound's well-defined physicochemical parameters (LogP 2.45, TPSA 57.37, HBD 1, HBA 4, rotatable bonds 2) and its structural relationship to two commercially available analogs (amiquinsin and 2,3-dimethylquinolin-4-amine) make it a valuable test case for validating in silico ADME prediction models . Researchers can experimentally determine logD, solubility, and permeability and compare observed values against in silico predictions, using the comparator set to benchmark model accuracy for methyl and methoxy substitution effects on quinoline scaffolds [1].

Application
Selection Property
Validation Focus
Neuroscience target screening
CNS-permeability profile
MAO-B selectivity assay
Kinase inhibitor SAR exploration
H-bond donor count
Kinase panel selectivity context
Impurity profiling reference
Structural distinctness
Chromatographic resolution validation
In silico ADME model validation
Physicochemical parameter set
LogD/solubility experimental correlation
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